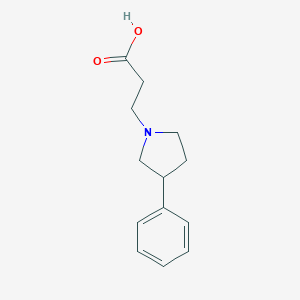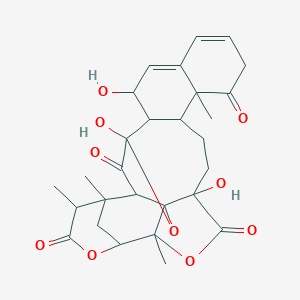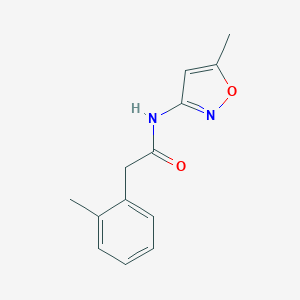
3-(3-Phenylpyrrolidin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylpyrrolidin-1-yl)propanoic acid, commonly known as PPP, is a chemical compound with potential applications in scientific research. It is a derivative of the amino acid proline and has been studied for its biochemical and physiological effects. In
作用機序
PPP works by inhibiting the activity of the SLC6A19 protein, which is responsible for transporting amino acids across cell membranes. This inhibition leads to a decrease in the uptake of amino acids by cells, which can have various physiological effects. PPP has also been found to modulate the activity of dopamine and serotonin receptors, which can affect mood and behavior.
Biochemical and Physiological Effects:
PPP has been found to have various biochemical and physiological effects. It has been shown to decrease the uptake of amino acids by cells, which can affect protein synthesis and cell growth. PPP has also been found to modulate the activity of dopamine and serotonin receptors, which can affect mood and behavior. Additionally, PPP has been found to have potential applications in treating addiction and depression.
実験室実験の利点と制限
PPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on amino acid transport can be easily measured. However, there are also limitations to its use. PPP has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its effects on dopamine and serotonin receptors can be complex and may require further study.
将来の方向性
There are several future directions for research on PPP. One area of interest is its potential applications in treating addiction and depression. Further studies are needed to determine the optimal dosage and administration of PPP for these conditions. Additionally, PPP's effects on amino acid transport and protein synthesis could have implications for treating certain diseases, such as cancer. Further research is needed to determine the full extent of PPP's potential applications in scientific research.
合成法
PPP can be synthesized by reacting proline with 1-bromo-3-phenylpropane in the presence of a base such as potassium carbonate. The reaction forms PPP as the product, which can be purified by recrystallization.
科学的研究の応用
PPP has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the transport of amino acids across cell membranes, making it useful in studying the mechanisms of amino acid transport. PPP has also been studied for its potential use in treating addiction and depression, as it has been found to modulate the activity of dopamine and serotonin receptors.
特性
製品名 |
3-(3-Phenylpyrrolidin-1-yl)propanoic acid |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
3-(3-phenylpyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) |
InChIキー |
FKISKTQXLSPHFZ-UHFFFAOYSA-N |
SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)O |
正規SMILES |
C1CN(CC1C2=CC=CC=C2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)


